molecular formula C19H18ClN3O3S B5733987 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole

3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole

Cat. No. B5733987
M. Wt: 403.9 g/mol
InChI Key: KIACDTIZWAKHQJ-UHFFFAOYSA-N
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Description

3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole, commonly known as CPI or CP-122,288, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole derivatives and has been shown to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and antitumor effects.

Mechanism of Action

The exact mechanism of action of CPI is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Additionally, CPI has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects. CPI has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
CPI has been shown to exhibit a range of biochemical and physiological effects. In animal models of schizophrenia, CPI has been shown to reduce the activity of dopaminergic neurons in the mesolimbic pathway, which is believed to contribute to the positive symptoms of schizophrenia. Additionally, CPI has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. Furthermore, CPI has been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPI is its high potency and selectivity for its target receptors, which allows for precise control over its effects. Additionally, CPI has been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one limitation of CPI is its potential for off-target effects, which may limit its therapeutic potential. Furthermore, the complex synthesis of CPI may make it difficult to produce in large quantities for clinical use.

Future Directions

There are several potential future directions for research on CPI. One area of interest is the development of more potent and selective analogs of CPI, which may have improved therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of CPI, which may lead to the development of new treatments for schizophrenia, inflammatory diseases, and cancer. Furthermore, the potential for off-target effects of CPI should be further investigated, in order to fully assess its safety and efficacy for clinical use.

Synthesis Methods

The synthesis of CPI involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base, followed by the addition of 1H-indole-3-carboxylic acid and a carbodiimide coupling reagent. The resulting product is purified by column chromatography to yield CPI in high purity.

Scientific Research Applications

CPI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia, and has been proposed as a potential treatment for this disorder. Additionally, CPI has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, CPI has been found to have antitumor effects, and has been investigated as a potential chemotherapeutic agent.

properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-14-5-7-15(8-6-14)27(25,26)23-11-9-22(10-12-23)19(24)17-13-21-18-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIACDTIZWAKHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-3-yl)methanone

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